molecular formula C15H10O7 B192553 Tricetin CAS No. 520-31-0

Tricetin

Cat. No.: B192553
CAS No.: 520-31-0
M. Wt: 302.23 g/mol
InChI Key: ARSRJFRKVXALTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tricetin can be synthesized through various chemical reactions. One common method involves the use of 2,4,6-trihydroxyacetophenone as a starting material. The synthesis process includes hydroxy protection, acylation with 3,4,5-trimethoxybenzoyl chloride, and Baker-Venkataraman rearrangement .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from natural sources such as Eucalyptus honey, pomegranate flowers, and wheat . The extraction process typically includes solvent extraction, purification, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tricetin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits both pro-oxidant and antioxidant activities depending on the reaction milieu .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit different biological activities .

Comparison with Similar Compounds

  • Myricetin
  • Tricin
  • Quercetin
  • Kaempferol

Tricetin’s unique chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSRJFRKVXALTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199964
Record name Tricetin
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Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tricetin
Source Human Metabolome Database (HMDB)
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CAS No.

520-31-0
Record name Tricetin
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Record name Tricetin
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Record name Tricetin
Source DrugBank
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Record name Tricetin
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Record name TRICETIN
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Record name Tricetin
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Melting Point

330 °C
Record name Tricetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does tricetin exert its anticancer effects?

A1: this compound demonstrates anticancer activity through various mechanisms, including:

  • Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines, including leukemia [], breast adenocarcinoma [], glioblastoma multiforme [], and liver cancer []. This apoptotic effect is primarily mediated by the activation of caspases and the mitochondrial apoptotic pathway.
  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, as observed in breast adenocarcinoma cells []. This arrest is linked to the activation of ataxia telangiectasia-mutated (ATM) and subsequent phosphorylation of p53, leading to increased p53 stability and cell cycle regulation.
  • Inhibition of Metastasis: this compound suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinase (MMP) expression and activity. This effect has been observed in glioblastoma multiforme [], nasopharyngeal carcinoma [], oral cancer [], and osteosarcoma cells [].
  • Suppression of Signaling Pathways: this compound modulates various signaling pathways involved in cell proliferation, survival, and inflammation, including the Akt/GSK-3β pathway [], MAPK pathway [, , ], and NF-κB pathway [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H10O7 and a molecular weight of 302.24 g/mol. []

Q3: What spectroscopic data is available for this compound?

A3: this compound's structure has been elucidated using various spectroscopic methods, including UV, 1H NMR, and 13C NMR [, , ]. These techniques provide information about its functional groups, connectivity, and stereochemistry.

Q4: How do structural modifications of this compound affect its biological activity?

A4: Studies comparing this compound to other flavones suggest that the number and position of hydroxyl and methoxy groups significantly influence its activity:

  • Anti-adipogenic Activity: The number and position of hydroxyl or methoxy groups on the B ring of 5,7-dihydroxyflavones influence their impact on adipogenesis. Luteolin, with a different substitution pattern than this compound, inhibits adipogenesis, while this compound promotes it [].
  • Anti-inflammatory Activity: The presence and position of hydroxyl groups play a crucial role in the anti-inflammatory activity of flavones. While this compound exhibits anti-inflammatory effects, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher potency [].

Q5: What are the primary natural sources of this compound?

A5: this compound is predominantly found in:

  • Honey and Pollen: this compound is notably present in the honey and pollen of Eucalyptus species [, , , , ].
  • Myrtaceae Plants: Beyond Eucalyptus, this compound occurs as a free aglycone in various Myrtaceae family members [].

Q6: How does the content of this compound vary in different sources?

A6: this compound content varies considerably depending on the plant species, geographical origin, and environmental factors:

  • Eucalyptus Honey: Australian Eucalyptus honeys show species-specific differences in this compound content []. For example, bloodwood honey contains high levels of myricetin and this compound, while yapunyah, narrow-leaved ironbark, and black box honeys lack myricetin but may have this compound, quercetin, or luteolin as their primary flavonoids.
  • Wheat: Winter wheat husk has been identified as a particularly rich source of tricin, a methylated derivative of this compound [].

Q7: What are the potential therapeutic applications of this compound?

A7: this compound exhibits a wide range of pharmacological activities, suggesting potential applications in various therapeutic areas:

  • Cancer: this compound's anti-proliferative, pro-apoptotic, and anti-metastatic properties make it a promising candidate for cancer prevention and treatment [, , , , , , ].
  • Inflammation: this compound possesses anti-inflammatory activity, evident in its ability to reduce pro-inflammatory cytokine production and suppress NF-κB activation [, ].
  • Osteoarthritis: this compound demonstrates chondroprotective effects, suppressing cartilage degradation, inflammation, and apoptosis in chondrocytes [].
  • Acute Pancreatitis: this compound exhibits protective effects in models of acute pancreatitis, reducing pancreatic injury, inflammation, and edema [].

Q8: How does this compound compare to other flavonoids in terms of its pharmacological activities?

A8: this compound shares similarities with other flavonoids but also possesses unique characteristics:

  • Antioxidant Activity: While this compound shows antioxidant properties [], its potency and mechanism may differ from other flavonoids like myricetin, which exhibits both pro- and antioxidant effects.
  • Anti-inflammatory Activity: Compared to polyhydroxylated flavones, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher anti-inflammatory potency in kidney mesangial cells [].

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry plays a role in understanding this compound's interactions and properties:

  • Molecular Docking: Molecular docking studies have been employed to evaluate the binding affinity and potential interactions of this compound with target proteins, such as α-amylase [] and vitamin D receptor (VDR) [].
  • Network Pharmacology: Network flow analysis has been used to predict potential protein targets of this compound and other flavonoids in the context of respiratory syncytial virus (RSV) infection [].

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Various analytical methods are employed for this compound analysis:

  • Chromatography: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry, mass spectrometry (MS), and electrospray ionization (ESI), are widely used for the separation, identification, and quantification of this compound in different matrices, including plant extracts, honey, and biological samples [, , , , ].
  • Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for structural elucidation and confirmation of this compound [, , ].

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